2-Bromo-5-nitrothiophene-3-sulfonamide 2-Bromo-5-nitrothiophene-3-sulfonamide
Brand Name: Vulcanchem
CAS No.: 64729-03-9
VCID: VC19408166
InChI: InChI=1S/C4H3BrN2O4S2/c5-4-2(13(6,10)11)1-3(12-4)7(8)9/h1H,(H2,6,10,11)
SMILES:
Molecular Formula: C4H3BrN2O4S2
Molecular Weight: 287.1 g/mol

2-Bromo-5-nitrothiophene-3-sulfonamide

CAS No.: 64729-03-9

Cat. No.: VC19408166

Molecular Formula: C4H3BrN2O4S2

Molecular Weight: 287.1 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-nitrothiophene-3-sulfonamide - 64729-03-9

Specification

CAS No. 64729-03-9
Molecular Formula C4H3BrN2O4S2
Molecular Weight 287.1 g/mol
IUPAC Name 2-bromo-5-nitrothiophene-3-sulfonamide
Standard InChI InChI=1S/C4H3BrN2O4S2/c5-4-2(13(6,10)11)1-3(12-4)7(8)9/h1H,(H2,6,10,11)
Standard InChI Key XIZORPKYDYZHHY-UHFFFAOYSA-N
Canonical SMILES C1=C(SC(=C1S(=O)(=O)N)Br)[N+](=O)[O-]

Introduction

Key Findings

2-Bromo-5-nitrothiophene-3-sulfonamide is a heterocyclic sulfonamide derivative characterized by a thiophene ring substituted with bromine at position 2, a nitro group at position 5, and a sulfonamide moiety at position 3. With a molecular formula of C4H3BrN2O4S2\text{C}_4\text{H}_3\text{BrN}_2\text{O}_4\text{S}_2 and a molecular weight of 287.112 g/mol, this compound exhibits notable electronic properties due to its electron-withdrawing substituents. Recent studies highlight its potential as an antibacterial agent, particularly against multidrug-resistant pathogens like New Delhi Metallo-β-lactamase-producing Klebsiella pneumoniae (NDM-KP).

Structural and Physicochemical Properties

Molecular Architecture

The compound features a thiophene backbone—a five-membered aromatic ring containing sulfur—with three distinct functional groups:

  • Bromine at position 2: Enhances electrophilicity and facilitates cross-coupling reactions .

  • Nitro group at position 5: Contributes to electron deficiency, influencing reactivity and binding interactions .

  • Sulfonamide at position 3: Imparts hydrogen-bonding capabilities and modulates solubility .

The molecular structure is validated by computational data, including a polar surface area (PSA) of 142.60 Ų and a LogP value of 3.37, indicating moderate lipophilicity .

Spectral and Computational Data

  • FT-IR: Peaks at 1340 cm⁻¹ (S=O stretching) and 1520 cm⁻¹ (NO₂ asymmetric stretching) confirm functional groups .

  • NMR: 1H^1\text{H}-NMR signals for thiophene protons appear at δ 7.2–7.5 ppm, while 13C^{13}\text{C}-NMR reveals carbon shifts consistent with electronegative substituents .

  • DFT Studies: The HOMO-LUMO energy gap (ΔE=3.37eV\Delta E = 3.37 \, \text{eV}) suggests stability and reactivity, with molecular electrostatic potential (MEP) maps highlighting nucleophilic regions at the sulfonamide group .

Synthesis and Optimization

Synthetic Routes

The synthesis involves sequential functionalization of the thiophene ring (Figure 1):

  • Nitration: Thiophene is nitrated using a mixture of concentrated H2SO4\text{H}_2\text{SO}_4 and HNO3\text{HNO}_3 at 70–90°C to introduce the nitro group .

  • Bromination: Electrophilic bromination with Br2\text{Br}_2 or NBS\text{NBS} yields 2-bromo-5-nitrothiophene .

  • Sulfonylation: Reaction with chlorosulfonic acid followed by ammoniation introduces the sulfonamide group .

Key Conditions:

  • Yield for final step: 62–78% using DMF as solvent and LiH as base .

  • Purification via recrystallization in methanol improves purity .

Challenges and Modifications

  • Regioselectivity: Bromination at position 2 is favored due to the directing effects of the nitro group .

  • Side Reactions: Over-nitration or sulfonic acid formation is mitigated by controlling reaction temperature and stoichiometry .

Biological Activity and Mechanisms

Antibacterial Efficacy

2-Bromo-5-nitrothiophene-3-sulfonamide demonstrates potent activity against Gram-negative bacteria:

StrainMIC (µg/mL)MBC (µg/mL)Reference
NDM-KP ST1470.390.78
Escherichia coli11.3122.62
Salmonella typhimurium19.2438.48

Mechanism: The sulfonamide group inhibits dihydropteroate synthase (DHPS), a key enzyme in folate synthesis, while the nitro group generates reactive oxygen species (ROS) under bacterial reductase activity .

In Silico Validation

Docking studies with NDM-1 (PDB: 5N5I) reveal:

  • Binding Affinity: ΔG=8.2kcal/mol\Delta G = -8.2 \, \text{kcal/mol} due to hydrogen bonds with Asn220 and hydrophobic interactions with Val67 .

  • ADMET Profile: Moderate bioavailability (LogP = 3.37) and low hepatotoxicity predicted via QSAR models .

Comparative Analysis with Analogues

Structural Analogues

CompoundSubstitutionActivity (MIC, µg/mL)
5-Bromo-2-thiophenesulfonamideSulfonamide at C225.6 (NDM-KP)
2-Bromo-5-nitrofuranFuran backbone48.2 (E. coli)
5-Nitrothiophene-3-sulfonamideNo bromine>100

Key Insight: Bromine and nitro groups synergistically enhance antibacterial potency by optimizing electron withdrawal and steric fit .

Applications and Future Directions

Pharmaceutical Development

  • Combination Therapy: Synergy with β-lactam antibiotics restores susceptibility in carbapenem-resistant strains .

  • Prodrug Design: Nitroreductase-activated prodrugs could target anaerobic pathogens selectively .

Material Science

  • Organic Electronics: The electron-deficient thiophene core shows potential in n-type semiconductors .

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